molecular formula C6H6ClNO3S2 B13232755 2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride

2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B13232755
M. Wt: 239.7 g/mol
InChI Key: BXEXZWUUFGQCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C6H7ClN2O3S2. It is a white to brown crystalline powder that is soluble in organic solvents like ethanol and chloroform but only slightly soluble in water . This compound is significant in organic synthesis, particularly in the pharmaceutical and agricultural industries.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophilic reagent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function . This reactivity makes it useful in the synthesis of biologically active compounds.

Properties

Molecular Formula

C6H6ClNO3S2

Molecular Weight

239.7 g/mol

IUPAC Name

2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO3S2/c1-3-6(13(7,10)11)12-5(8-3)4(2)9/h1-2H3

InChI Key

BXEXZWUUFGQCAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(=O)C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.